molecular formula C39H41N2NaO8S2 B12743950 Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt CAS No. 53841-35-3

Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt

Cat. No.: B12743950
CAS No.: 53841-35-3
M. Wt: 752.9 g/mol
InChI Key: LZMQOKOSGHNMBV-UHFFFAOYSA-M
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Description

Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt is a complex organic compound It is characterized by its unique structure, which includes multiple benzoxazolium groups and sulphonatobutyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt typically involves multi-step organic reactions. The process may start with the preparation of intermediate benzoxazole derivatives, followed by the introduction of sulphonatobutyl groups through sulfonation reactions. The final step often involves the formation of the benzoxazolium salt under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency. Purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The benzoxazolium groups can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazolium derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazolium Derivatives: Compounds with similar benzoxazolium structures.

    Sulphonatobutyl Substituted Compounds: Compounds with sulphonatobutyl groups.

Uniqueness

Hydrogen 5-phenyl-2-(2-((5-phenyl-3-(4-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-(4-sulphonatobutyl)benzoxazolium, monosodium salt is unique due to its specific combination of benzoxazolium and sulphonatobutyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

53841-35-3

Molecular Formula

C39H41N2NaO8S2

Molecular Weight

752.9 g/mol

IUPAC Name

sodium;4-[(2Z)-5-phenyl-2-[(2E)-2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C39H42N2O8S2.Na/c1-2-29(25-38-40(21-9-11-23-50(42,43)44)34-27-32(17-19-36(34)48-38)30-13-5-3-6-14-30)26-39-41(22-10-12-24-51(45,46)47)35-28-33(18-20-37(35)49-39)31-15-7-4-8-16-31;/h3-8,13-20,25-27,35H,2,9-12,21-24,28H2,1H3,(H-,42,43,44,45,46,47);/q;+1/p-1

InChI Key

LZMQOKOSGHNMBV-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-])/C=C\4/N(C5CC(=CC=C5O4)C6=CC=CC=C6)CCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-])C=C4N(C5CC(=CC=C5O4)C6=CC=CC=C6)CCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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